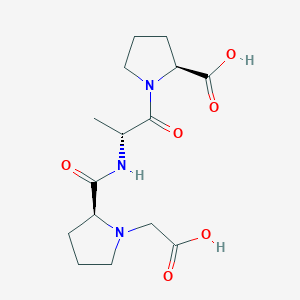![molecular formula C16H19NO3S B14420147 Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide CAS No. 84981-29-3](/img/structure/B14420147.png)
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is a complex organic compound with a pyridine ring structure. This compound is characterized by the presence of a sulfonyl group attached to the pyridine ring, along with a 2,4-dimethylphenyl group and a methyl group. The 1-oxide indicates the presence of an oxygen atom bonded to the nitrogen atom in the pyridine ring, forming an N-oxide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide typically involves multiple steps. One common method includes the sulfonylation of 2,4-dimethylphenyl ethylamine with a sulfonyl chloride derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the oxidation of the nitrogen atom in the pyridine ring to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl groups.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The N-oxide group can participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 2-chloro-3-methyl-
- Pyridine, 2,4-dimethyl-
Uniqueness
Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide is unique due to the presence of both the sulfonyl and N-oxide groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The combination of these groups also enhances the compound’s potential as a versatile building block in synthetic chemistry and its applications in various scientific fields.
特性
CAS番号 |
84981-29-3 |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
2-[1-(2,4-dimethylphenyl)ethylsulfonyl]-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-8-15(13(3)10-11)14(4)21(19,20)16-12(2)6-5-9-17(16)18/h5-10,14H,1-4H3 |
InChIキー |
CICCBNXQDPYOJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)S(=O)(=O)C2=C(C=CC=[N+]2[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


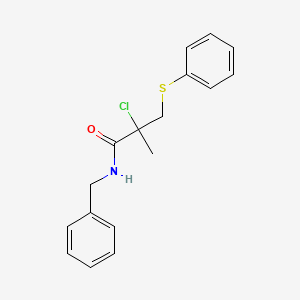
![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)
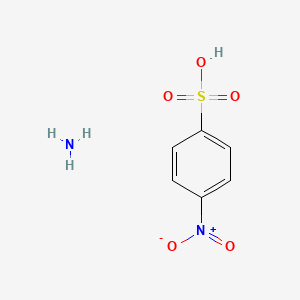
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
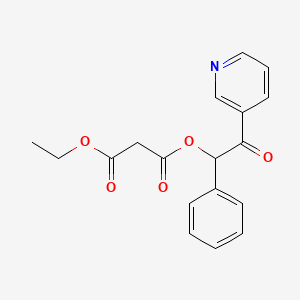
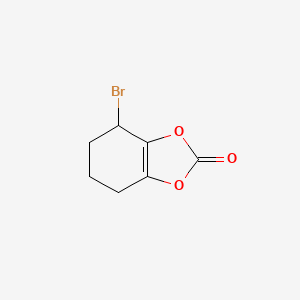

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

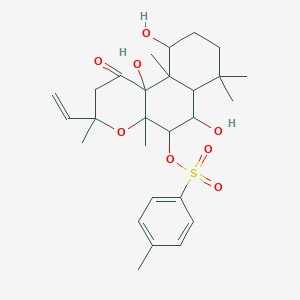
![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
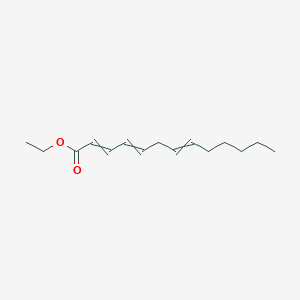
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
